[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid
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Overview
Description
[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid is a compound with the molecular formula C10H10N2O2S and a molecular weight of 222.26 g/mol This compound is notable for its benzimidazole core, which is a common structural motif in many biologically active molecules
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which [2-(methylthio)-1h-benzimidazol-1-yl]acetic acid is a part of, have been used as corrosion inhibitors for various metals .
Mode of Action
Benzimidazole derivatives, including this compound, are known to exhibit a stronger inhibitive effect on the cathodic reaction than on the anodic one .
Biochemical Pathways
It is known that benzimidazole derivatives can inhibit corrosion in extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .
Pharmacokinetics
It is known that the compound has a molecular weight of 22226 , which could influence its bioavailability.
Result of Action
It is known that benzimidazole derivatives can form a film on the metal surface, protecting it from corrosion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known that the compound is relatively stable but can be oxidized when exposed to air or heat . Additionally, the compound’s effectiveness as a corrosion inhibitor can be influenced by the presence of corrosive acidic media .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid typically involves the reaction of 2-mercaptobenzimidazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of 2-mercaptobenzimidazole attacks the electrophilic carbon of chloroacetic acid, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions such as temperature, solvent, and concentration to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzimidazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions with alcohols or amines, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Esters or amides of this compound.
Scientific Research Applications
[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sarcosine oxidase.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzimidazole: Shares the benzimidazole core but lacks the acetic acid and
Properties
IUPAC Name |
2-(2-methylsulfanylbenzimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-15-10-11-7-4-2-3-5-8(7)12(10)6-9(13)14/h2-5H,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPZRVTXNHWWTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N1CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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